molecular formula C17H16N2O2 B11086228 2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Cat. No.: B11086228
M. Wt: 280.32 g/mol
InChI Key: XQBRDVAYQUCUCM-UHFFFAOYSA-N
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Description

2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are well-regarded for their biological activities, including antibacterial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol typically involves the reaction of 6-methoxy-2-methylquinolin-4-amine with phenol derivatives under specific conditions. One common method includes the use of dry DMF (dimethylformamide) as a solvent and sodium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact pathways can vary depending on the biological context and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol stands out due to its unique combination of a quinoline core with a phenol group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-[(6-methoxy-2-methylquinolin-4-yl)amino]phenol

InChI

InChI=1S/C17H16N2O2/c1-11-9-16(19-15-5-3-4-6-17(15)20)13-10-12(21-2)7-8-14(13)18-11/h3-10,20H,1-2H3,(H,18,19)

InChI Key

XQBRDVAYQUCUCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC=C3O

Origin of Product

United States

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